![molecular formula C46H44N6O7 B12741485 3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate CAS No. 173094-29-6](/img/structure/B12741485.png)
3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate
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Overview
Description
Carbamic acid, ((2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl)bis(iminocarbonyl-2,1-phenylene))bis-, bis(3-pyridinylmethyl) ester, (1S-(1R*,2R*,4R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of carbamic acid derivatives and the incorporation of pyridinylmethyl esters. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imine groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Key Structural Features
- Pyridine Ring : The presence of the pyridine moiety may enhance the compound's ability to interact with biological targets.
- Carbamate Group : This functional group can influence solubility and bioavailability.
- Benzyl and Phenyl Substituents : These aromatic groups may play a role in the compound's pharmacokinetics and binding affinity.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural frameworks may exhibit anticancer properties. The incorporation of pyridine derivatives has been linked to enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Research indicates that pyridine-containing compounds can possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents .
- Enzyme Inhibition : The structural characteristics of 3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate suggest it could act as an inhibitor for specific enzymes involved in metabolic pathways, which could be explored for therapeutic interventions .
Biochemical Probes
The compound's ability to interact with biological macromolecules makes it suitable for use as a biochemical probe. It can be utilized to study enzyme mechanisms or cellular pathways by providing insights into molecular interactions within biological systems.
Drug Development
Due to its complex structure and potential bioactivity, this compound can serve as a lead molecule in drug discovery programs aimed at developing new therapeutic agents targeting specific diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a structurally similar pyridine derivative exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that this compound may have similar effects warranting further investigation .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, a series of pyridine-based compounds were tested against various bacterial strains. Results indicated that certain derivatives demonstrated potent activity against multidrug-resistant strains, highlighting the potential of compounds like this compound as leads for antibiotic development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid derivatives with different ester groups.
- Compounds with similar aromatic structures and functional groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Biological Activity
3-Pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a multifaceted structure that includes a pyridine ring, a carbamate functional group, and multiple aromatic systems. The molecular formula is C39H39N5O6, with a molecular weight of approximately 661.76 g/mol. The intricate design suggests potential interactions with various biological targets.
The biological activity of Compound A can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structural motifs have been shown to inhibit enzymes involved in critical pathways such as reverse transcriptase (RT) in HIV replication. The presence of multiple aromatic rings may facilitate π-π stacking interactions with enzyme active sites .
- Antioxidant Properties : Some studies suggest that compounds with phenolic structures exhibit antioxidant activity, potentially mitigating oxidative stress in cells .
- Anticancer Activity : Preliminary studies indicate that compounds with similar configurations may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Enzyme Inhibition | Reverse Transcriptase | , |
Antioxidant | Free Radical Scavenging | |
Anticancer | Apoptosis Induction |
Case Studies
- Inhibition of HIV Reverse Transcriptase : A study demonstrated that derivatives similar to Compound A showed significant inhibition of RT activity at nanomolar concentrations. These compounds were evaluated through in vitro assays where they effectively blocked viral replication in cell cultures .
- Antioxidant Studies : Research involving phenolic compounds indicated that they could reduce reactive oxygen species (ROS) levels in human cell lines. The antioxidant capacity was measured using DPPH and ABTS assays, showing promising results for compounds with similar structures to Compound A .
- Anticancer Activity : In a recent study, a compound structurally related to Compound A was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced significant cell death through caspase activation pathways, suggesting potential as an anticancer agent .
Properties
CAS No. |
173094-29-6 |
---|---|
Molecular Formula |
C46H44N6O7 |
Molecular Weight |
792.9 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-[2-[[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-[[2-(pyridin-3-ylmethoxycarbonylamino)benzoyl]amino]hexan-2-yl]carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C46H44N6O7/c53-42(41(26-33-15-5-2-6-16-33)50-44(55)38-20-8-10-22-40(38)52-46(57)59-31-35-18-12-24-48-29-35)27-36(25-32-13-3-1-4-14-32)49-43(54)37-19-7-9-21-39(37)51-45(56)58-30-34-17-11-23-47-28-34/h1-24,28-29,36,41-42,53H,25-27,30-31H2,(H,49,54)(H,50,55)(H,51,56)(H,52,57)/t36-,41-,42-/m0/s1 |
InChI Key |
BGHYHFHFLYFAEU-XGXWMDOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CN=CC=C4)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CN=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CN=CC=C4)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CN=CC=C6 |
Origin of Product |
United States |
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